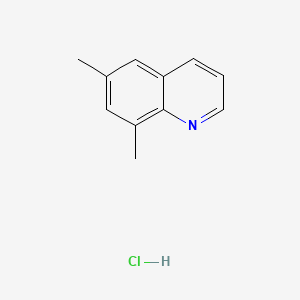

6,8-Dimethylquinoline hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6,8-Dimethylquinoline hydrochloride is a chemical compound with the CAS Number: 1255574-45-8 . It has a molecular weight of 193.68 and its IUPAC name is 6,8-dimethylquinoline hydrochloride .

Synthesis Analysis

The synthesis of quinoline derivatives, including 6,8-Dimethylquinoline, often involves traditional and green synthetic approaches . These include multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .Molecular Structure Analysis

The molecular formula of 6,8-Dimethylquinoline hydrochloride is C11H12ClN . The Inchi Code is 1S/C11H11N.ClH/c1-8-6-9(2)11-10(7-8)4-3-5-12-11;/h3-7H,1-2H3;1H .Chemical Reactions Analysis

Quinoline and its derivatives, including 6,8-Dimethylquinoline, exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

- Cytotoxic Activity: A study focused on the synthesis and evaluation of the cytotoxic activity of 6,8-dimethyl-1,3-dimethylisoquinoline, highlighting its potential for anticancer applications. This compound demonstrated cytotoxic effects on cell lines, suggesting its utility in cancer research and therapy (Kaufman et al., 2018).

- Opioid Receptor Antagonists: Hydrochlorides of [(alkylamino)alkyl]amides of 1-allyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid were synthesized and identified as potential opioid receptor antagonists, showcasing the role of quinoline derivatives in developing new therapeutic agents (Ukrainets et al., 2010).

Materials Science and Engineering

- Photophysical Properties for Biomedical Applications: Research into pyrroloquinoline-based compounds, including those with structural similarities to 6,8-dimethylquinoline, has yielded novel dyes showing strong blue fluorescence. These findings indicate their potential use in biomedical imaging and as labels for cell trafficking studies (Carta et al., 2015).

- Biocidal Properties: The structural and thermal characterization of macro-branched functional terpolymers containing 8-hydroxyquinoline moieties, akin to the structural framework of 6,8-dimethylquinoline, demonstrated enhancing biocidal properties. This application is crucial in developing antimicrobial coatings and materials for healthcare settings (Chauhan, 2013).

Analytical Chemistry

- Pesticidal Activity: Studies on heterocyclic analogs of steroids, including derivatives of 8-hydroxyquinoline, showed promising herbicidal and insecticidal activities. This research outlines the potential of 6,8-dimethylquinoline derivatives in the development of new plant protection products (Pyrko, 2022).

Zukünftige Richtungen

Quinoline motifs, including 6,8-Dimethylquinoline, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses . Therefore, the future directions for 6,8-Dimethylquinoline hydrochloride could involve further exploration of its potential applications in medicinal chemistry.

Wirkmechanismus

Target of Action

Quinoline derivatives, a group to which this compound belongs, are known to interact with diverse biological targets like proteins, receptors, and enzymes .

Mode of Action

Quinoline derivatives are known to exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions . This suggests that 6,8-Dimethylquinoline hydrochloride may interact with its targets in a similar manner.

Biochemical Pathways

Quinoline derivatives have been associated with a broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-sars-cov-2, and antituberculosis activities . This suggests that 6,8-Dimethylquinoline hydrochloride may influence multiple biochemical pathways.

Eigenschaften

IUPAC Name |

6,8-dimethylquinoline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N.ClH/c1-8-6-9(2)11-10(7-8)4-3-5-12-11;/h3-7H,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URHCKNOJIHABGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C=CC=N2)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20682443 |

Source

|

| Record name | 6,8-Dimethylquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1255574-45-8 |

Source

|

| Record name | Quinoline, 6,8-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1255574-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,8-Dimethylquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B567892.png)

![3'H-Spiro[azepane-4,1'-isobenzofuran]](/img/structure/B567912.png)